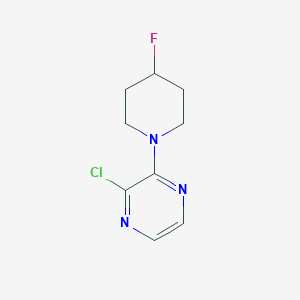
2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine
Overview
Description
Scientific Research Applications
Synthesis and Anticancer Activity
A novel fluoro substituted benzo[b]pyran demonstrated anti-lung cancer activity through the synthesis of various derivatives, including pyrazine and pyrazole compounds, showing potential as anticancer agents at low concentrations compared to reference drugs (Hammam et al., 2005).
Medicinal Chemistry Building Blocks
3-amino-4-fluoropyrazoles, obtained through monofluorination of β-enaminoketones and subsequent condensation, serve as key intermediates for medicinal chemistry, illustrating the importance of fluorinated pyrazoles in drug development (Surmont et al., 2011).
Tuberculostatic Activity
2-chloro-3-cyanopyrazine, a structurally related compound, was used to synthesize derivatives with potential tuberculostatic activity, highlighting the role of pyrazine derivatives in tuberculosis treatment research (Foks et al., 2005).
Antibacterial Activity
Research into pyrazine and pyridine derivatives has revealed compounds with significant antibacterial activity, demonstrating the potential of such derivatives in combating bacterial infections (Foks et al., 2005).
Anti-inflammatory and Analgesic Activities
Imidazolyl acetic acid derivatives, including those with a pyrazine moiety, showed promising anti-inflammatory and analgesic activities, suggesting their use in developing new treatments for inflammation and pain management (Khalifa & Abdelbaky, 2008).
DNA Binding and Antimicrobial Properties
Chlorohydrazinopyrazine derivatives demonstrated high affinity to DNA and exhibited no toxicity toward human dermal keratinocytes, offering insights into potential clinical applications and the importance of pyrazine derivatives in medical research (Mech-Warda et al., 2022).
properties
IUPAC Name |
2-chloro-3-(4-fluoropiperidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c10-8-9(13-4-3-12-8)14-5-1-7(11)2-6-14/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSBVVJEGFKQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




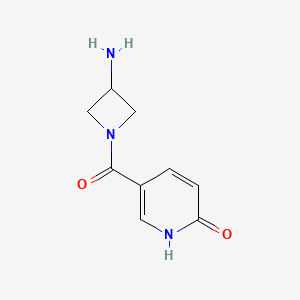
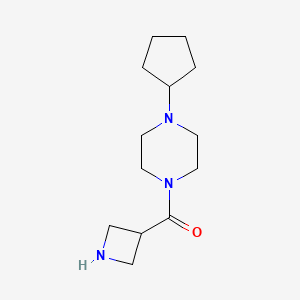
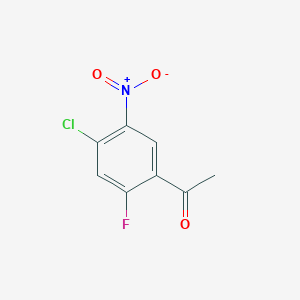
![2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol](/img/structure/B1489161.png)
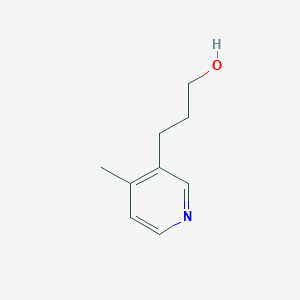


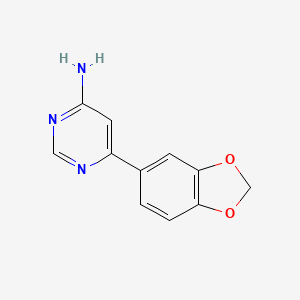




![5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1489174.png)